N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide
Description
N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide is a synthetic organic compound characterized by a 2-methoxyacetamide backbone substituted with a propan-2-yl group bearing a furan-3-yl moiety.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)5-9-3-4-14-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZCJWWRACUDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide typically involves the reaction of furan derivatives with appropriate acylating agents. One common method involves the acylation of 1-(furan-3-yl)propan-2-amine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The furan ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues with Methoxyacetamide Backbones
Several compounds share the 2-methoxyacetamide motif but differ in substituents and biological activity:
Notes:
Comparison with Hydroxamic Acid Derivatives
Hydroxamic acids (e.g., compounds 6–10 in ) share the acetamide core but replace the methoxy group with a hydroxylamine moiety. These compounds often act as metalloproteinase inhibitors or antioxidants. For example:
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) : Exhibits radical-scavenging activity (IC₅₀ ~15 μM in DPPH assays) due to the hydroxamic acid group .
- N-phenyl-2-furohydroxamic acid (11) : Combines a furan ring with hydroxamic acid, showing moderate antioxidant properties .
In contrast, This compound lacks the hydroxamic acid group, likely reducing its metal-chelating capacity but improving metabolic stability .
Physicochemical Properties
- Solubility : The furan ring in This compound enhances hydrophilicity compared to purely aromatic analogs (e.g., methoxyacetylfentanyl), which are more lipophilic due to phenyl/piperidine groups .
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